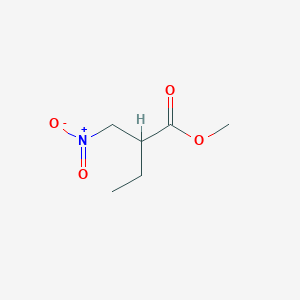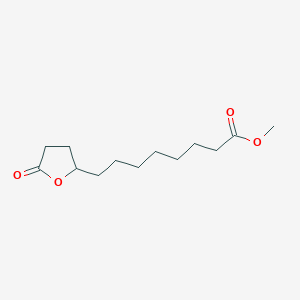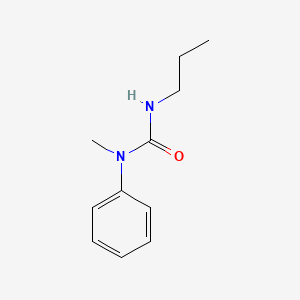
N-Methyl-N-phenyl-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-phenyl-N’-propylurea is an organic compound with the molecular formula C11H16N2O It belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-propylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-methyl-N-phenylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Methyl-N-phenyl-N’-propylurea, often involves the use of phosgene as a reagent. The reaction of N-methyl-N-phenylamine with phosgene produces the corresponding isocyanate intermediate, which then reacts with propylamine to form the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
化学反応の分析
Types of Reactions
N-Methyl-N-phenyl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The phenyl and propyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
N-Methyl-N-phenyl-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-N-phenyl-N’-propylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with protein synthesis or cell signaling pathways, resulting in antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
N-Methyl-N-phenylurea: Similar structure but lacks the propyl group.
N-Phenyl-N’-propylurea: Similar structure but lacks the methyl group.
N-Methyl-N’-propylurea: Similar structure but lacks the phenyl group.
Uniqueness
N-Methyl-N-phenyl-N’-propylurea is unique due to the presence of both methyl and propyl groups attached to the urea core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
63098-94-2 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
1-methyl-1-phenyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O/c1-3-9-12-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14) |
InChIキー |
NGOIMSHGDCPKRL-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


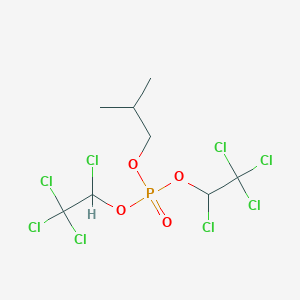
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
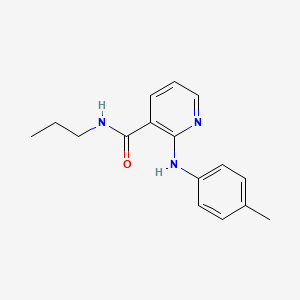
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
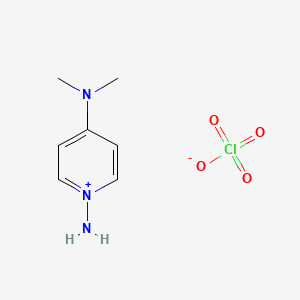
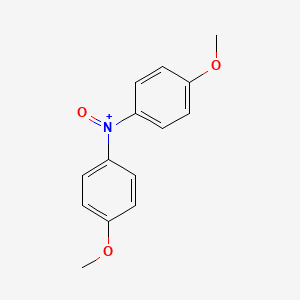
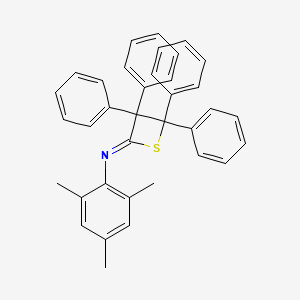
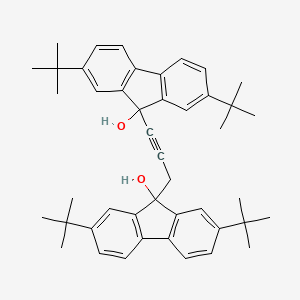
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)

![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)

